REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH2:9])[cH:7][cH:8]1.[CH3:24][OH:25].[F:10][c:11]1[c:12]([N+:21](=[O:22])[O-:23])[cH:13][c:14]([S:17](=[O:18])(=[O:19])[Cl:20])[cH:15][cH:16]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH:9][S:17]([c:14]2[cH:13][c:12]([N+:21](=[O:22])[O-:23])[c:11]([F:10])[cH:16][cH:15]2)(=[O:18])=[O:19])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(S(=O)(=O)Cl)ccc1F
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Name
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Type
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product
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Smiles
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COc1ccc(NS(=O)(=O)c2ccc(F)c([N+](=O)[O-])c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |